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Compound of Interest |

Compound Name: 2,5-Dimethyl-4-iodophenol
CAS No.: 114971-53-8
Cat. No.: B050664

Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2,5-
Dimethyl-4-iodophenol

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks
is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs).
2,5-Dimethyl-4-iodophenol (also known as 4-iodo-2,5-xylenol) emerges as a highly valuable
and versatile intermediate. Its utility stems from a unique combination of structural features: a
nucleophilic hydroxyl group, two methyl groups that provide steric and electronic influence, and
a strategically positioned iodine atom. This iodine atom serves as an excellent leaving group in
a variety of palladium-catalyzed cross-coupling reactions, making this molecule a linchpin for
the synthesis of complex biaryl and arylamine scaffolds prevalent in many drug candidates.

This guide provides an in-depth exploration of the synthesis, properties, and key applications of
2,5-Dimethyl-4-iodophenol, complete with detailed protocols to empower researchers in
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leveraging its full synthetic potential.

Physicochemical Properties

A thorough understanding of the intermediate's properties is the foundation of its effective use.

Property Value Source(s)

CAS Number 114971-53-8 [1][2]

Molecular Formula CsHslO [1][2]

Molecular Weight 248.06 g/mol [1112]
White to light yellow crystalline

Appearance ) [3]
solid

) >95-98% (typical commercial

Purity [1][2]
grades)

Melting Point 63 -65°C [3]

Sensitivity Light sensitive [2]

Soluble in methanol, ethanol,
. ethyl acetate,
Solubility ) ) [4]
dichloromethane. Slightly

soluble in water.

Synthesis Protocol: Electrophilic lodination of 2,5-
Dimethylphenol

The most direct and common route to 2,5-Dimethyl-4-iodophenol is the electrophilic aromatic
substitution of the readily available starting material, 2,5-Dimethylphenol. The hydroxyl group is
a strong activating group, and the two methyl groups further enhance the electron density of
the aromatic ring, facilitating iodination. The iodine atom is directed to the para-position relative
to the hydroxyl group due to steric hindrance from the ortho-methyl groups.

Causality in Reagent Selection
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o Starting Material: 2,5-Dimethylphenol (p-xylenol) is an economical and widely available
starting material.[4][5][6]

 lodinating Agent: A combination of an iodine source (e.g., Potassium lodide, KlI) and an
oxidizing agent is often employed to generate the electrophilic iodine species in situ.
Trichloroisocyanuric acid (TCCA) can be used as a mild and efficient oxidant to convert
iodide (I7) into a more electrophilic species, facilitating the reaction under controlled
conditions. This avoids the use of harsher or more toxic iodinating reagents.

Synthesis Workflow Diagram
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Reagents & Solvents
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Caption: Workflow for the synthesis of 2,5-Dimethyl-4-iodophenol.
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Detailed Experimental Protocol

This protocol is adapted from general procedures for the iodination of substituted phenols.

» Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylphenol (10.0 g, 81.8 mmol)
and methanol (150 mL).

o Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add potassium iodide
(13.6 g, 81.8 mmol) and sodium hydroxide (3.3 g, 82.5 mmol) to the flask. Stir the mixture for
10-15 minutes until the solids dissolve.

e Initiation: In a separate beaker, dissolve trichloroisocyanuric acid (TCCA) (6.4 g, 27.5 mmol)
in 30 mL of methanol. Add this solution dropwise to the reaction flask via the dropping funnel
over a period of 45-60 minutes, ensuring the internal temperature is maintained at 0°C.

e Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an
additional 30 minutes. The reaction progress can be monitored by Thin Layer
Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

o Workup: Upon completion, pour the reaction mixture into 500 mL of cold deionized water.
Adjust the pH to ~5 using dilute hydrochloric acid (1M HCI). A solid precipitate will form.

e |solation & Purification: Collect the solid by vacuum filtration and wash the filter cake with
cold water. Dry the crude product under vacuum. For further purification, recrystallize the
solid from a mixture of ethyl acetate and hexane to yield 2,5-dimethyl-4-iodophenol as a
crystalline solid.

Core Application: Palladium-Catalyzed Cross-
Coupling Reactions

The C-1 bond in 2,5-Dimethyl-4-iodophenol is its most valuable feature for pharmaceutical
synthesis, making it an ideal substrate for palladium-catalyzed reactions that form new C-C and
C-N bonds.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of C-C bonds between an organohalide and an organoboron compound.[7] This is
particularly crucial for synthesizing biaryl structures found in many kinase inhibitors and other
targeted therapies.

Causality in Protocol Design:

o Catalyst: A palladium(0) source is required to initiate the catalytic cycle.[8] Pd(PPhs)a is a
common and effective choice as it is already in the active Pd(0) state. Alternatively, a Pd(Il)
source like Pd(OAc)z can be used with phosphine ligands, which will be reduced in situ.

e Ligand: The phosphine ligand (e.qg., triphenylphosphine, PPhs) stabilizes the palladium
center, prevents its aggregation into inactive palladium black, and modulates its reactivity to
promote the key steps of oxidative addition and reductive elimination.

e Base: A base (e.g., K2COs, Cs2CO0:s) is essential for the transmetalation step, where it
activates the boronic acid to form a more nucleophilic boronate species.

e Solvent: A mixture of an organic solvent (like Toluene or Dioxane) and water is often used.
The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the
inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the
interface.

/I Inputs and Outputs Aryllodide [label="Ar-I", shape=box, style=rounded, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; BoronicAcid [label="Ar-B(OH)2", shape=box, style=rounded,
fillcolor="#FBBCO05", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded,
fillcolor="#FBBCO05", fontcolor="#202124"]; Product [label="Ar-Ar", shape=box, style=rounded,
fillcolor="#34A853", fontcolor="#FFFFFF"];

/I Cycle Edges PdO -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex ->
Trans_Complex [label="Transmetalation"]; Trans_Complex -> Product_Complex [label=""];
Product_Complex -> PdO [label="Reductive\nElimination"];

/l Input/Output Edges Aryllodide -> OA_Complex; BoronicAcid -> Trans_Complex; Base ->
Trans_Complex; Product_Complex -> Product; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
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 Inert Atmosphere: To an oven-dried Schlenk tube, add Palladium(ll) acetate [Pd(OAc)z] (1-2
mol%) and a bulky phosphine ligand such as XPhos (2-4 mol%).

e Reagent Loading: Add sodium tert-butoxide (NaOtBu) (1.4 eq), followed by 2,5-Dimethyl-4-
iodophenol (1.0 eq).

» Solvent and Nucleophile: Evacuate and backfill the tube with an inert gas (Argon). Add
anhydrous, degassed toluene, followed by the amine (1.2 eq) via syringe.

e Reaction Conditions: Seal the tube and heat the mixture to 100-110°C in an oil bath. Stir
vigorously for 12-24 hours, monitoring by LC-MS.

» Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium
chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic
layers, wash with brine, dry over Na2S0Oa4, and concentrate.

 Purification: Purify the residue by flash column chromatography to yield the N-aryl product.

Quality Control and Analytical Methods

Ensuring the purity of 2,5-Dimethyl-4-iodophenol and its derivatives is critical for their use in
pharmaceutical development. [9]A suite of analytical techniques should be employed for
comprehensive characterization. [10]
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Technique

IH NMR

Purpose

Structural confirmation
and purity assessment.

Typical Observations /
Specifications

Confirms the presence of
aromatic protons, two
distinct methyl singlets,
and a hydroxyl proton.
Integration should match
the structure. Purity 298%
by NMR.

13C NMR

Structural confirmation.

Shows the correct number of
carbon signals, including the
C-I signal at a characteristic
upfield shift.

HPLC

Quantitative purity

determination.

Purity 298% (by area %).
Method should be stability-
indicating and able to resolve
starting materials and potential
isomers (e.g., 2,5-dimethyl-6-

iodophenol).

GC-MS

Purity and identification of

volatile impurities.

Provides molecular weight
confirmation (Mass Spec) and
purity assessment (GC).
Useful for detecting residual

solvents.

FT-IR

Functional group identification.

Shows characteristic peaks for
O-H stretching (broad, ~3300
cm~1), C-H stretching (~2900-
3000 cm™1), and C-O
stretching (~1200 cm™1).

| Melting Point | Purity assessment. | A sharp melting point range (e.g., 63-65°C) indicates high

purity. |
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Safety and Handling

Proper handling of 2,5-Dimethyl-4-iodophenol and its reagents is essential for laboratory

safety.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and
chemical-resistant gloves (e.g., nitrile). [11]* Handling: Handle in a well-ventilated area,
preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11][12]Avoid
contact with skin and eyes. [12]Do not eat, drink, or smoke in the laboratory. [13]* Storage:
Store in a tightly sealed container in a cool, dry, and dark place. [11]The compound is light-
sensitive and should be protected from direct sunlight. [2][14]* Incompatibilities: Avoid strong
bases and oxidizing agents.

» Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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